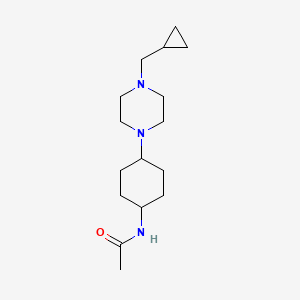

N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O/c1-13(20)17-15-4-6-16(7-5-15)19-10-8-18(9-11-19)12-14-2-3-14/h14-16H,2-12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDOUGDECLHTQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)N2CCN(CC2)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882660-40-4 | |

| Record name | N-[ trans-4-(4-Cyclopropylmethyl-piperazin-1-yl)-cyclohexyl]-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with cyclopropylmethyl chloride under basic conditions to form 4-(cyclopropylmethyl)piperazine.

Cyclohexyl Ring Functionalization: The next step includes the introduction of the cyclohexyl ring. This can be achieved by reacting the piperazine derivative with a cyclohexyl halide in the presence of a suitable base.

Acetamide Formation: Finally, the acetamide group is introduced by reacting the cyclohexyl-piperazine intermediate with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of alcohols or ketones.

Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Alcohols, ketones, or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Neuropharmacology

N-((1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide has been investigated for its potential as a neuropharmacological agent. Research indicates that it may act on various neurotransmitter systems, particularly dopamine receptors. The structural similarity to known dopaminergic compounds suggests potential applications in treating conditions such as schizophrenia and depression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC values comparable to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Modifications to the piperazine or cyclohexane rings can lead to variations in receptor affinity and selectivity. For example, substituents on the piperazine nitrogen can significantly alter the compound's binding profile to dopamine receptors .

Dopamine Receptor Modulation

A study published in the Journal of Medicinal Chemistry explored various derivatives of piperazine-based compounds, including this compound. The findings indicated that specific modifications enhanced selectivity for D3 over D2 dopamine receptors, suggesting a potential pathway for developing treatments for addiction and mood disorders .

Cancer Cell Line Studies

In a series of experiments assessing the anticancer properties of this compound, researchers treated A549 and MCF-7 cells with varying concentrations of this compound. Results showed dose-dependent inhibition of cell viability, with mechanisms involving both apoptosis induction and disruption of cell cycle progression being implicated .

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring is known for its ability to bind to various biological targets, while the cyclohexyl and acetamide groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The molecule comprises a trans-cyclohexyl backbone (1r,4r configuration) with a piperazine ring substituted by a cyclopropylmethyl group at the 4-position.

- An acetamide moiety is attached to the cyclohexylamine, contributing to its polarity and hydrogen-bonding capacity .

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents

Pharmacological Implications :

- The cyclopropylmethyl group in the primary compound enhances receptor-binding affinity compared to methyl-substituted analogues (e.g., 288) by increasing hydrophobic interactions .

- Piperazine derivatives with bulkier substituents (e.g., dibenzyl groups in intermediates 277/278) show reduced metabolic stability, whereas cyclopropylmethyl balances lipophilicity and stability .

Acetamide Derivatives with Varied Backbones

Key Observations :

- ISRIB-A13/A14: These analogues replace the piperazine-cyclopropylmethyl group with aromatic acetamide substituents. The dichlorophenoxy variant (ISRIB-A14) shows superior yield (86%) and potency in eIF2B modulation compared to cyanophenoxy (ISRIB-A13) .

Stereochemical and Pharmacokinetic Comparisons

Critical Insights :

- Stereochemistry significantly impacts receptor binding. For example, COMPOUNDS 36 (R,R) and 40 (S,S) share identical molecular weights but exhibit distinct NMR profiles, implying divergent biological activities .

- The primary compound’s trans-cyclohexyl configuration optimizes spatial alignment for target engagement compared to cis isomers .

Biological Activity

N-((1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide (CAS Number: 882660-40-4) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its structural characteristics, biological activities, and relevant case studies.

Structural Characteristics

The molecular structure of this compound is defined by its molecular formula and a molecular weight of approximately 279.42 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties, and a cyclohexyl group that enhances its lipophilicity and potential bioactivity .

| Property | Value |

|---|---|

| CAS Number | 882660-40-4 |

| Molecular Formula | C₁₆H₂₉N₃O |

| Molecular Weight | 279.42 g/mol |

| LogP | 2.177 |

| PSA | 39.07 Ų |

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antidepressant Effects : The piperazine moiety is often associated with psychoactive properties, suggesting potential applications in treating mood disorders.

- Anticancer Activity : Some studies have indicated that derivatives of piperazine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with various neurotransmitter receptors or enzymes involved in cell signaling pathways.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of piperazine derivatives, revealing that certain compounds could significantly reduce glioma cell viability through mechanisms independent of AMPK inhibition. The findings suggest that similar compounds may have a multi-faceted approach to cancer treatment .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, compounds with structural similarities to this compound were shown to have anxiolytic effects in animal models. These findings support the hypothesis that modifications in the piperazine structure can lead to enhanced CNS activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide, and how is structural confirmation achieved?

- Answer : The compound is synthesized via multi-step protocols involving:

- Debenzylation of precursors like (1R,4R)-N,N-dibenzyl-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine under hydrogenolytic conditions to yield the amine intermediate .

- Nucleophilic substitution reactions, such as coupling the amine intermediate with chloro-substituted heterocycles (e.g., pyrazino-pyrrolo-pyrimidinones) in ethanol with triethylamine (TEA) at 140°C .

- Structural confirmation relies on ESI-MS (e.g., m/z 492 [M + H]+ for the final product) and 1H NMR analysis (e.g., δ 8.60 ppm for aromatic protons, 3.73 ppm for piperazine and cyclohexyl protons) .

Q. What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?

- Answer :

- Mass spectrometry (ESI-MS) confirms molecular weight and purity (e.g., m/z 238 [M + H]+ for intermediates) .

- 1H NMR resolves stereochemical integrity (e.g., cyclohexyl chair conformations, piperazine methylene protons) and coupling patterns .

- Chromatographic purification (e.g., prep-TLC) ensures isolation of enantiomerically pure products, critical for pharmacological studies .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound impact its pharmacological activity, and what strategies mitigate undesired isomers?

- Answer : The (1r,4r) stereochemistry is crucial for target binding (e.g., kinase or receptor interactions). Key strategies include:

- Chiral starting materials : Use of (1R,4R)-configured intermediates to retain stereochemical control .

- Stereospecific coupling : Reactions under controlled conditions (e.g., sealed tube, inert atmosphere) to prevent racemization .

- Comparative assays : Testing enantiomers (e.g., COMPOUND 36 vs. 40) to correlate stereochemistry with activity .

Q. What computational approaches are used to predict the binding affinity and selectivity of this compound for specific biological targets?

- Answer :

- Molecular docking : Models interactions with targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .

- QSAR studies : Correlate substituent effects (e.g., cyclopropylmethyl vs. methyl groups) with activity trends .

- MD simulations : Assess stability of ligand-receptor complexes over time, identifying critical binding residues .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Answer :

- Orthogonal assays : Validate activity in cell-free (e.g., enzymatic), cell-based (e.g., HEK293), and in vivo models .

- Metabolic stability testing : Use liver microsomes or hepatocytes to identify metabolites that may interfere with assays .

- Control experiments : Include enantiomerically pure analogs and known inhibitors to rule off-target effects .

Q. What strategies optimize the pharmacokinetic profile of this compound, particularly its blood-brain barrier (BBB) penetration?

- Answer :

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl) to balance logP while retaining affinity .

- Prodrug design : Mask polar functionalities (e.g., acetamide) to enhance BBB permeability .

- In situ perfusion models : Quantify BBB penetration using rodent models or artificial membrane assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.